2-Chlorobenzaldehyde
Overview
Description
2-Chlorobenzaldehyde is a chlorinated derivative of benzaldehyde, characterized by the presence of a chlorine atom at the second position of the benzene ring. It is a clear, colorless to pale yellow oily liquid with the chemical formula C7H5ClO and a molar mass of 140.57 g/mol . This compound is primarily used in the production of CS gas and serves as an intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes .
Mechanism of Action
Target of Action
2-Chlorobenzaldehyde is an organic compound with a chlorine atom attached to a benzene ring, exhibiting strong reactivity due to its aldehyde group . It is used in the production of CS gas
Mode of Action
This compound reacts with malononitrile to form CS . It also undergoes alkynylation with phenylacetylene in the presence of catalytic ligands and dimethylzinc at 0°C to form binaphthyl-derived amino alcohols . In the presence of hydroxide, it can undergo a nucleophilic acyl substitution, a reaction characteristic of aldehydes .
Biochemical Pathways
It is known to participate in the formation of cs gas and binaphthyl-derived amino alcohols .
Pharmacokinetics
This compound shows unique pharmacokinetic characteristics in rats, being rapidly eliminated via urine post-administration . Following intravenous and intraperitoneal administration in rats, the plasma radioactivity of 14C labelled this compound declined rapidly . Cutaneous application led to slow skin penetration and a subsequent gradual decline in plasma radioactivity over three days . Most of the radioactivity was excreted in urine, with 2-chlorohippuric acid identified as the principal metabolite .
Result of Action
It is known to be a metabolite of the riot control agent cs . It is also associated with toxic effects in animals and potential risks to humans, including neurotoxicity, dermatotoxicity, and potential toxic pneumonitis when inhaled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is moisture and light sensitive . It reacts with iron and strong oxidizers, strong bases, and strong reducing agents . It is combustible and when heated to decomposition, it emits toxic fumes .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzaldehyde shows unique pharmacokinetic characteristics in rats, rapidly eliminated via urine post-administration . It reacts with various nucleophilic reagents, enabling it to participate in a wide range of organic reactions .
Cellular Effects
It has been found that co-cultured Lactobacillus strains significantly increased the relative content of this compound . This suggests that this compound may have some influence on bacterial cellular processes.
Molecular Mechanism
It is known to react with malononitrile to form CS . In the Cannizzaro reaction, it can undergo disproportionation in the presence of a base .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions .
Metabolic Pathways
This compound is metabolized to 2-chlorohippuric acid and benzyl alcohols in rats . This suggests that it may be involved in the hippuric acid pathway.
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzaldehyde can be synthesized through several methods:
Hydrolysis of 2-Chlorobenzal Chloride: This is the primary industrial method.
Oxidation of Chlorobenzyl Alcohol: Another method involves the oxidation of chlorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the hydrolysis of 2-chlorobenzal chloride is commonly employed. The process involves the use of advanced reactor technologies to enhance efficiency and yield. For instance, the use of a three-bladed back-curved impeller in hydrolytic reactors has been shown to improve the dispersion characteristics and mass transfer during the reaction .
Chemical Reactions Analysis
2-Chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-chlorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-chlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: It participates in condensation reactions, such as the formation of dihydropyrimidine derivatives via Biginelli cyclocondensation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Condensation: β-ketoesters, aldehydes, thioureas.
Major Products:
Oxidation: 2-Chlorobenzoic acid.
Reduction: 2-Chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes.
Condensation: Dihydropyrimidine derivatives.
Scientific Research Applications
2-Chlorobenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is an intermediate in the production of pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.
Industry: It is used in the manufacture of dyes, pesticides, and other industrial chemicals
Comparison with Similar Compounds
2-Chlorobenzaldehyde can be compared with other chlorinated benzaldehydes:
4-Chlorobenzaldehyde: Similar in structure but with the chlorine atom at the fourth position. It has different reactivity and applications.
2-Bromobenzaldehyde: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
2-Fluorobenzaldehyde: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Uniqueness: this compound is unique due to its specific position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Its use in the production of CS gas and as an intermediate in various industrial processes highlights its versatility .
Properties
IUPAC Name |
2-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYUJUBAXZAQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO, Array | |
Record name | 2-CHLOROBENZALDEHYDE | |
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Record name | o-CHLOROBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID5024764 | |
Record name | 2-Chlorobenzaldehyde | |
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Molecular Weight |
140.56 g/mol | |
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Physical Description |
2-chlorobenzaldehyde is a clear colorless to yellowish liquid. (NTP, 1992), Liquid, Colorless to yellow liquid; mp = 12.4 deg C; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | 2-CHLOROBENZALDEHYDE | |
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Record name | Benzaldehyde, 2-chloro- | |
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Boiling Point |
413.4 °F at 760 mmHg (NTP, 1992), 212 °C, 211.9 °C | |
Record name | 2-CHLOROBENZALDEHYDE | |
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Flash Point |
190 °F (NTP, 1992), 87 °C (189 °F) (SRP: closed cup), 87 °C c.c. | |
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Record name | o-Chlorobenzaldehyde | |
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Solubility |
1 to 5 mg/mL at 75 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride, Solubility in water, g/l at 20 °C: 1.8 (poor) | |
Record name | 2-CHLOROBENZALDEHYDE | |
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Record name | o-Chlorobenzaldehyde | |
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Density |
1.248 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2483 g/cu cm at 20 °C, BP range: 209-214 °C; density: 1.240-1.245 at 25 °C/25 °C. Soluble in alcohol, ether, acetone; insoluble in water /Chlorobenzaldehyde/, 1.25 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 4.86 (calculated) | |
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Vapor Pressure |
2.2 mmHg at 122 °F (NTP, 1992), 0.23 [mmHg], 0.23 mm Hg at 20 °C, Vapor pressure, kPa at 25 °C: 0.04 | |
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Color/Form |
Colorless to yellowish liquid, Needles, Liquid or needles | |
CAS No. |
89-98-5, 35913-09-8 | |
Record name | 2-CHLOROBENZALDEHYDE | |
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Melting Point |
54.3 °F (NTP, 1992), 11.9 °C, 12.4 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-CHLOROBENZALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.